An In-depth Technical Guide to (1R)-1-(2-Nitrophenyl)ethylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1R)-1-(2-Nitrophenyl)ethylamine: Properties, Synthesis, and Applications
Abstract and Introduction
(1R)-1-(2-Nitrophenyl)ethylamine is a chiral primary amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its structure, featuring a chiral center adjacent to a phenyl ring substituted with an ortho-nitro group, makes it a valuable and versatile chiral building block. The specific (R)-enantiomer is crucial for constructing stereochemically defined molecules, where biological activity is often dependent on a single enantiomer. The ortho-nitro functionality provides a synthetic handle for further transformations, such as reduction to an amino group, enabling the synthesis of bidentate ligands or facilitating intramolecular cyclization reactions.[1]
This guide provides a comprehensive technical overview of the core chemical properties, structure, synthesis, and applications of (1R)-1-(2-Nitrophenyl)ethylamine, intended for researchers and professionals in organic synthesis and drug development. We will detail scientifically sound protocols for the synthesis of the racemic compound and its subsequent enantiomeric resolution, discuss its structural features, and explore its utility in modern chemistry.
Physicochemical and Structural Properties
The compound is most commonly supplied and handled as its hydrochloride salt, which enhances its stability and crystallinity.[2]
Identity and Nomenclature
| Property | Value | Source(s) |
| Compound Name | (1R)-1-(2-Nitrophenyl)ethylamine | N/A |
| Synonyms | (R)-1-(2-Nitrophenyl)ethanamine, (R)-2-Nitro-α-methylbenzylamine | [3] |
| HCl Salt Name | (1R)-1-(2-Nitrophenyl)ethylamine hydrochloride | [3] |
| CAS Number (HCl Salt) | 1431699-56-7 | [3] |
| Molecular Formula | Free Base: C₈H₁₀N₂O₂ HCl Salt: C₈H₁₁ClN₂O₂ | [3] |
| Molecular Weight | Free Base: 166.18 g/mol HCl Salt: 202.64 g/mol | [2][3] |
| Appearance | Typically an off-white or yellow solid (in salt form). |
Structural Analysis
The key structural features of (1R)-1-(2-Nitrophenyl)ethylamine are the stereogenic center at the α-carbon (the carbon attached to the amine and the phenyl ring) and the electron-withdrawing nitro group at the C2 (ortho) position of the phenyl ring.
Caption: Molecular structure of (1R)-1-(2-Nitrophenyl)ethylamine. The chiral center is marked with an asterisk (*).
Expected Spectroscopic Data
While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted with high confidence based on its structure.
-
¹H NMR:
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Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.5-8.2 ppm. The proton ortho to the nitro group will be the most deshielded.
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CH (1H): A quartet (due to coupling with the methyl group) between δ 4.5-5.0 ppm.
-
NH₂ (2H): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and is exchangeable with D₂O.
-
CH₃ (3H): A doublet (due to coupling with the α-proton) around δ 1.5-1.8 ppm.
-
-
¹³C NMR:
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Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm. The carbon bearing the nitro group (C2) will be highly deshielded, while the carbon attached to the ethylamine group (C1) will also be distinct.
-
CH (1C): A signal around δ 50-55 ppm.
-
CH₃ (1C): A signal in the aliphatic region, around δ 20-25 ppm.
-
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (1R)-1-(2-Nitrophenyl)ethylamine involves two critical stages: the synthesis of the racemic mixture and its subsequent separation into individual enantiomers, a process known as chiral resolution.
Synthesis of Racemic 1-(2-Nitrophenyl)ethylamine
A robust and direct method for synthesizing the racemic amine is the reductive amination of 2'-nitroacetophenone.[4] This avoids the challenges of controlling regioselectivity associated with nitrating 1-phenylethylamine directly.[5]
Workflow: Synthesis of Racemic 1-(2-Nitrophenyl)ethylamine
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Starting Material: 2'-Nitroacetophenone[6]
-
Reaction: Reductive amination using a source of ammonia and a reducing agent. The Leuckart reaction is a classic and effective method.[7]
-
Product: Racemic (±)-1-(2-Nitrophenyl)ethylamine
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Objective: To synthesize racemic (±)-1-(2-Nitrophenyl)ethylamine from 2'-nitroacetophenone.
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Materials:
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2'-Nitroacetophenone
-
Formamide (serves as both ammonia source and reducing agent precursor)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 5 M)
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Diethyl ether or other suitable extraction solvent
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-nitroacetophenone (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).
-
Heating: Heat the mixture to 160-180 °C and maintain under reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: At this temperature, formamide decomposes to provide ammonia and formic acid in situ. The ammonia condenses with the ketone to form an imine, which is then reduced by the formic acid.
-
Hydrolysis: After cooling the reaction mixture, add concentrated hydrochloric acid (e.g., 10 mL per 10 g of starting ketone) and reflux for an additional 1-2 hours. Causality: This step hydrolyzes the intermediate N-formyl amine to the desired primary amine hydrochloride salt.
-
Work-up (Acid-Base Extraction):
-
Cool the mixture and extract with diethyl ether to remove any unreacted ketone.
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Make the aqueous layer strongly alkaline (pH > 12) by the careful addition of sodium hydroxide solution.
-
Extract the liberated free amine into diethyl ether or ethyl acetate (3x volumes).
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude racemic 1-(2-Nitrophenyl)ethylamine as an oil or solid.
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Chiral Resolution via Diastereomeric Salt Formation
The most established method for separating enantiomers of a chiral amine is classical resolution by forming diastereomeric salts with a chiral acid.[8] L-(+)-Tartaric acid is a cost-effective and highly effective resolving agent for this class of amines.
Principle: The racemic amine [(R)-Amine and (S)-Amine] is reacted with a single enantiomer of a chiral acid, for example, (2R,3R)-Tartaric Acid [(+)-TA]. This forms a mixture of two diastereomeric salts: [(R)-Amine:(+)-TA] and [(S)-Amine:(+)-TA]. These diastereomers have different physical properties, including solubility. By carefully choosing a solvent, one diastereomer can be selectively crystallized while the other remains in solution.[8]
Caption: Workflow for the chiral resolution of a racemic amine using a chiral acid.
-
Objective: To isolate (1R)-1-(2-Nitrophenyl)ethylamine from the racemic mixture.
-
Materials:
-
Racemic (±)-1-(2-Nitrophenyl)ethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether or ethyl acetate
-
-
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimum amount of warm methanol. Causality: Using 0.5 equivalents of the resolving agent is often most efficient for initial screening and crystallization, as it ensures only one enantiomer can fully precipitate as the salt.
-
In a separate flask, dissolve the racemic amine (1 equivalent) in methanol.
-
Slowly add the amine solution to the tartaric acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to promote the crystallization of the less soluble diastereomeric salt, (+)-tartrate salt of (1R)-1-(2-Nitrophenyl)ethylamine.
-
Isolation of Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of Free Amine:
-
Suspend the collected crystals in water and add 2 M sodium hydroxide solution until the pH is strongly basic (pH > 12) to deprotonate the amine.
-
Extract the liberated (1R)-1-(2-Nitrophenyl)ethylamine into an organic solvent (e.g., diethyl ether).
-
-
Final Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Check: The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by measuring its specific optical rotation. Further recrystallization of the diastereomeric salt may be required to achieve >99% e.e.
-
Applications in Organic and Medicinal Chemistry
(1R)-1-(2-Nitrophenyl)ethylamine is a valuable intermediate due to its predefined stereochemistry and the synthetic versatility of its functional groups.
-
Chiral Building Block: Its primary application is as a chiral synthon. The amine group can act as a nucleophile in various reactions, transferring its chirality to a new, more complex molecule. This is a fundamental strategy in the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic activity.[9]
-
Precursor to Chiral Ligands: The ortho-nitro group is a key feature. It can be readily reduced to an amino group (e.g., via catalytic hydrogenation with Pd/C).[1] The resulting (1R)-1-(2-aminophenyl)ethylamine is a chiral 1,2-diamine. This class of compounds is extremely important as chiral ligands for transition metal catalysts used in asymmetric catalysis, such as asymmetric hydrogenation or transfer hydrogenation reactions.
-
Resolving Agent: While less common for this specific molecule, chiral amines themselves can be used as resolving agents for racemic acids, following the same principles of diastereomeric salt formation described above.
Safety and Handling
As with any chemical, (1R)-1-(2-Nitrophenyl)ethylamine and its precursors should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards (Inferred from related compounds):
-
Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.
-
Corrosivity: Many amines and their hydrochloride salts are corrosive and can cause skin and eye burns.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salt should be stored in a tightly sealed container, protected from light and moisture.[2][3]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link] OLED.com/reagent/(r)-1-(2-nitrophenyl)ethanamine-hydrochloride-cas-no-1431699-56-7
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Shanghai Amole Biotechnology Co., Ltd. (2025). (R)-1-(2-Nitrophenyl)ethanamine hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. Chemsrc.com. Retrieved from [Link]
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ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]
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Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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University of Leeds. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Nitroacetophenone. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
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Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]
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